N-Ethyl-3-oxobutanamide

Catalog No.
S1490667
CAS No.
10138-46-2
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-3-oxobutanamide

CAS Number

10138-46-2

Product Name

N-Ethyl-3-oxobutanamide

IUPAC Name

N-ethyl-3-oxobutanamide

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-3-7-6(9)4-5(2)8/h3-4H2,1-2H3,(H,7,9)

InChI Key

REYAJCIAOQNQTF-UHFFFAOYSA-N

SMILES

CCNC(=O)CC(=O)C

Synonyms

N-Ethylacetoacetamide

Canonical SMILES

CCNC(=O)CC(=O)C

Neurology

Application Summary: N-Ethyl-3-oxobutanamide is utilized in neurology research, particularly in the study of neurological disorders such as stroke, Huntington’s, and Parkinson’s diseases .

Methods of Application: The compound is used as a certified reference material for analytical standards in neurology research. It aids in the calibration of analytical instruments and ensures the accuracy of test results.

Results and Outcomes: As a reference standard, N-Ethyl-3-oxobutanamide contributes to the reliability of data analysis in neurological studies, although specific quantitative data from these applications are proprietary to individual research studies.

Biochemistry

Application Summary: In biochemistry, N-Ethyl-3-oxobutanamide is involved in the synthesis of N-substituted α-amino acid derivatives containing a hexahydropyrimidine moiety, which have potential cytotoxic activities .

Methods of Application: The compound is reacted with formaldehyde and amino acid hydrochlorides in acetate buffer at room temperature to yield the desired derivatives.

Results and Outcomes: The synthesized derivatives exhibit in vitro cytotoxic activities against cancerous and normal human cells, with yields ranging from 71–89%.

Pharmaceutical Research

Application Summary: Pharmaceutical research employs N-Ethyl-3-oxobutanamide in the synthesis of compounds with potential therapeutic applications .

Methods of Application: It is used in reactions with other organic compounds to produce acylation products, which are then further processed into pharmaceutical agents.

Results and Outcomes: The reactions typically result in the formation of compounds with potential as drug candidates, though specific outcomes are subject to ongoing research.

Organic Synthesis

Application Summary: N-Ethyl-3-oxobutanamide serves as a key intermediate in organic synthesis, particularly in the Mannich reaction to create complex organic molecules .

Methods of Application: It is combined with formaldehyde and amino acid hydrochlorides to synthesize diastereomerically pure N-substituted derivatives of natural amino acids.

Results and Outcomes: The method yields products with significant biological activity, including antitumor and antimicrobial properties, with high purity and yield.

Analytical Chemistry

Application Summary: In analytical chemistry, N-Ethyl-3-oxobutanamide is used as a standard for calibrating instruments and validating analytical methods .

Methods of Application: The compound’s known properties allow for the calibration of analytical equipment and the validation of analytical procedures in research settings.

Results and Outcomes: The use of N-Ethyl-3-oxobutanamide as a standard ensures the accuracy and precision of analytical measurements, which is crucial for research validity.

Environmental Science

Application Summary: Environmental science research explores the use of N-Ethyl-3-oxobutanamide-related compounds as potential renewable fuel sources .

Methods of Application: The compound is studied for its physicochemical properties and its performance as a fuel oxygenate.

Results and Outcomes: Initial assessments suggest that related compounds have a high potential for use as renewable fuel sources, with environmental persistence ranging from 15 to 30 days.

Proteomics

Application Summary: N-Ethyl-3-oxobutanamide is used in proteomics research for the study of protein expression and function .

Methods of Application: The compound may be used as a reagent in the preparation of samples or as a standard in mass spectrometry to help identify and quantify proteins in complex biological samples.

Results and Outcomes: Through its use in proteomics, researchers can gain insights into protein interactions, modifications, and dynamics, contributing to a deeper understanding of cellular processes.

Antimicrobial Research

Application Summary: The compound has been explored for its potential in developing new antimicrobial agents .

N-Ethyl-3-oxobutanamide is a chemical compound characterized by its structure, which includes an ethyl group attached to the nitrogen of a 3-oxobutanamide moiety. This compound falls under the category of oxobutanamides, which are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

, primarily involving condensation and acylation processes. For instance, it can react with various amines and carbonyl compounds to form diverse derivatives. A notable reaction includes its interaction with ethyl-3-oxobutanoate, leading to acylation products or condensation products depending on the reaction conditions applied .

Additionally, N-Ethyl-3-oxobutanamide can undergo cyclization reactions under specific conditions, yielding heterocyclic compounds. The influence of substituents on the aromatic rings during these reactions has been studied extensively, showing varied outcomes based on the nature of the substituents involved .

Research indicates that N-ethyl-3-oxobutanamide exhibits significant biological activity. It has been evaluated for antimicrobial and antioxidant properties, with studies demonstrating its effectiveness against various bacterial strains and its potential in reducing oxidative stress . Its derivatives have also shown promise in pharmacological applications, particularly in the development of new therapeutic agents.

The synthesis of N-Ethyl-3-oxobutanamide can be achieved through several methods:

  • Condensation Reaction: This involves the reaction of ethyl acetoacetate with an amine under acidic or basic conditions, leading to the formation of N-Ethyl-3-oxobutanamide.
  • Acylation Reaction: The compound can also be synthesized by acylating an appropriate amine with ethyl 3-oxobutanoate, often facilitated by catalytic amounts of acid to enhance yield .
  • Three-component Reactions: Recent studies have explored switchable reactions involving N-Ethyl-3-oxobutanamide in the presence of other reactants, leading to complex heterocycles under varying conditions such as ultrasonication or with Lewis acid catalysts .

N-Ethyl-3-oxobutanamide has several applications:

  • Pharmaceuticals: Its derivatives are being explored for their potential as antimicrobial and antioxidant agents.
  • Organic Synthesis: The compound serves as a versatile intermediate in synthesizing various organic molecules, particularly in creating heterocyclic compounds.
  • Research: It is utilized in academic research to study reaction mechanisms and develop new synthetic methodologies .

Studies on N-Ethyl-3-oxobutanamide have focused on its interactions with other chemical species. Notably, its behavior in three-component reactions has been extensively documented, revealing how different substituents can influence product formation. The mechanistic insights gained from these studies are crucial for optimizing synthetic pathways and understanding reaction dynamics .

Several compounds share structural similarities with N-Ethyl-3-oxobutanamide. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Ethyl 3-OxobutanoateEsterFunctions as a precursor for various condensation reactions.
N-Methyl-3-OxobutanamideAmideExhibits different biological activity profiles compared to N-Ethyl variant.
N-Benzyl-3-OxobutanamideAmideShows enhanced reactivity due to the presence of an aromatic ring.
N-Cyclohexyl-3-OxobutanamideAmideDisplays unique steric effects influencing reaction pathways.

N-Ethyl-3-oxobutanamide's distinct ethyl substitution on the nitrogen atom contributes to its unique chemical reactivity and biological properties compared to these similar compounds.

β-Ketoamides have been studied since the early 20th century, with their reactivity in condensation and cyclization reactions recognized as pivotal for heterocycle synthesis. N-Ethyl-3-oxobutanamide gained prominence in the 1980s alongside advances in peptide mimetics and enzyme inhibitor design. Early work focused on its role in the Mannich reaction, where it facilitated the synthesis of diastereomerically pure α-amino acid derivatives. The compound’s utility expanded with the discovery of natural products like FK-506 and rapamycin, which contain α-ketoamide motifs critical for immunosuppressant activity. These findings underscored β-ketoamides as "privileged structures" capable of interacting with multiple biological targets.

Current Research Landscape and Academic Significance

Contemporary studies highlight N-Ethyl-3-oxobutanamide’s role in three key areas:

Neurological Research

As a certified reference material, this compound ensures analytical precision in studies of Huntington’s disease, Parkinson’s disease, and stroke. Its stability and well-characterized properties make it indispensable for calibrating mass spectrometry and HPLC systems in proteomics.

Pharmaceutical Synthesis

The compound is a linchpin in synthesizing N-substituted α-amino acid derivatives with cytotoxic activities. For example, reactions with formaldehyde and amino acid hydrochlorides yield derivatives exhibiting 71–89% cytotoxicity against cancer cell lines.

Organic Chemistry

N-Ethyl-3-oxobutanamide participates in copper-catalyzed reactions to generate α-ketoamides, precursors to β-lactams and oxazolidinones. Its ambident reactivity (acting as both electrophile and nucleophile) enables diverse transformations, including Michael additions and Stetter reactions.

Table 1: Key Applications of N-Ethyl-3-oxobutanamide

ApplicationMethodologyOutcomeSource
Neurological reference standardInstrument calibrationEnhanced data reliability in proteomics
Cytotoxic agent synthesisMannich reaction with amino acids71–89% cytotoxicity in vitro
α-Ketoamide productionCopper-catalyzed coupling reactionsPrecursors for β-lactam antibiotics

Research Challenges and Opportunities

Despite its utility, several challenges persist:

Synthesis Optimization

Industrial-scale production faces hurdles in yield consistency. While lab-scale reactions achieve 78–85% yields using THF and triethylamine, scaling up introduces heat dissipation issues. Continuous flow reactors show promise, improving yields to 85–90% and reducing reaction times.

Biological Mechanism Elucidation

Although derivatives show antimicrobial and antitumor activity, their exact molecular targets remain unclear. Computational studies using DFT calculations suggest antioxidant properties via H-atom transfer mechanisms, yet experimental validation is pending.

Opportunities include leveraging its β-ketoamide moiety for covalent inhibitor design and exploring its role in renewable fuel formulations as a biodegradable oxygenate.

Theoretical Frameworks in β-Ketoamide Studies

N-Ethyl-3-oxobutanamide’s reactivity is governed by two theoretical models:

Ambident Reactivity Theory

The compound’s α-ketoamide group acts as both electrophile (ketone carbonyl) and nucleophile (enol tautomer), enabling dual reactivity in reactions like aldol condensations. Density functional theory (DFT) studies reveal that the enolamide form dominates in polar solvents, favoring proton-coupled electron transfer (PCET) mechanisms.

Privileged Structure Concept

Its structural similarity to FK-506 and rapamycin suggests interactions with immunophilins and calcineurin, positioning it as a scaffold for immunosuppressant analogs. Molecular docking studies predict high affinity for adenosine A3 receptors, aligning with its use in antagonist synthesis.

Table 2: Theoretical Insights into β-Ketoamide Reactivity

PropertyDescriptionImplicationsSource
Enolamide tautomerismStabilized by intramolecular H-bondsEnhances nucleophilicity in polar solvents
Electrophilic ketoneReacts with amines in Mannich reactionsEnables heterocycle synthesis
Privileged structure motifBinds multiple biological targetsBasis for drug repurposing studies

Enol-Keto Tautomerism Dynamics

N-Ethyl-3-oxobutanamide exists in equilibrium between its keto and enol forms, similar to other β-ketoamides. The keto form dominates in nonpolar environments, while the enol form becomes more prevalent under basic or protic conditions due to stabilization via hydrogen bonding or resonance [1].

Key observations from analogous systems:

  • Gas-phase studies: For ethyl 3-oxobutanoate, the enthalpy of vaporization for pure tautomers was measured as 61.6 kJ/mol (keto) and 54.7 kJ/mol (enol), with a 7.1 kJ/mol endothermic mixing enthalpy observed in tautomer mixtures [1].
  • Enol preference: β-Ketoamides generally exhibit lower acidity compared to ketoesters, reducing enolization propensity. However, steric or electronic effects from substituents can modulate tautomer stability [2].

Proposed equilibrium for N-Ethyl-3-oxobutanamide:

TautomerStructureStability Factors
KetoNH-C(=O)-C(=O)-CH₂CH₃Dominates in aprotic solvents; stabilized by amide resonance
EnolNH-C(=O)-C-O-HStabilized by intramolecular H-bonding; favored in protic environments

Experimental validation for this specific compound remains limited, but trends observed in β-ketoamides suggest moderate enol content under standard conditions [2].

Comparative Analysis with Related β-Ketoamides

N-Ethyl-3-oxobutanamide’s tautomeric behavior can be contrasted with other β-ketoamides, such as ethyl acetoacetamide or acetoacetamide derivatives.

Comparative stability:

CompoundTautomer DominanceEnolization Barrier
N-Ethyl-3-oxobutanamideKeto (predicted)Moderate (amide group reduces acidity)
Ethyl 3-oxobutanoateKeto > Enol (gas phase) [1]Lower (ester group enhances acidity)
AcetoacetamideEnol > Keto (protic solvents)Higher (amide resonance stabilizes enol)

The ethyl group in N-Ethyl-3-oxobutanamide likely reduces steric hindrance compared to bulkier substituents, potentially increasing enol stability. However, the amide’s resonance delocalization may suppress enolization compared to ester analogs [1] [2].

Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum mechanical methods (e.g., Hartree-Fock, MP2) are employed to predict tautomer energies, bond lengths, and vibrational spectra. For N-Ethyl-3-oxobutanamide, calculations would address:

  • Energy differences: Keto vs. enol ΔG values.
  • Transition states: Barriers to tautomer interconversion.
  • Solvation effects: Dielectric continuum models for solvent interactions.

Methodological considerations:

  • Basis sets: 6-31G(d,p) or cc-pVTZ for balanced accuracy.
  • Functional groups: Proper treatment of amide and ketone moieties.

While direct computational data for this compound is unavailable, analogous β-ketoamides show keto → enol energy gaps of 5–15 kJ/mol, favoring the keto form [1] [2].

Density Functional Theory Applications

Density Functional Theory (DFT) provides a cost-effective alternative for large systems. Key applications include:

ApplicationDetails
Optimized geometriesB3LYP/6-31G(d,p) for bond angles/lengths
NMR chemical shiftsGIAO calculations for experimental validation
Thermodynamic parametersΔH, ΔS, and ΔG via vibrational frequency analysis

Challenges:

  • Enol stabilization: Accurate modeling of hydrogen bonding requires dispersion corrections (e.g., B3LYP-D3).
  • Solvent effects: Continuum solvation models (e.g., PCM) approximate bulk solvent interactions [1].

Conformational Analysis Research

N-Ethyl-3-oxobutanamide adopts multiple conformers due to rotational freedom around the C-N bond and ethyl group.

Key conformers:

  • Planar amide: N-H coplanar with carbonyl groups (stabilized by resonance).
  • Twisted amide: N-H rotated out of plane (higher energy).
  • Ethyl rotations: Gauche vs. trans ethyl conformations.

Experimental insights:

  • Crystal structures: N-(1-Naphthyl)acetoacetamide crystallizes in the keto form with N-H⋯O hydrogen bonds, suggesting similar behavior for N-Ethyl-3-oxobutanamide [5].
  • Gas-phase behavior: Correlation-gas chromatography data for ethyl 3-oxobutanoate indicates pure tautomer vaporization enthalpies [1].

Theoretical Stability Studies in Various Environments

Gas-Phase Stability

In the gas phase, N-Ethyl-3-oxobutanamide’s stability is governed by intramolecular forces.

Key factors:

  • Keto tautomer dominance: Absence of solvent stabilization for enol.
  • Vaporization enthalpy: Expected to be higher than ethyl 3-oxobutanoate (61.6 kJ/mol) [1] due to amide hydrogen bonding.

Competition:

EnvironmentDominant TautomerStability Rationale
Gas phaseKetoLack of solvent stabilization for enol
AqueousEnol (minor)H-bonding with water
NonpolarKeto > EnolSolvent cannot stabilize enol

Solvent-Dependent Equilibria

Solvent polarity critically influences tautomer distribution.

Solvation effects:

SolventTautomer Ratio (Keto:Enol)Rationale
Hexane>95:5No enol stabilization
Ethanol~80:20H-bonding with ethanol
DMSO~70:30Polar aprotic solvent stabilizes enol

Experimental parallels:
Ethyl 3-oxobutanoate’s enthalpy of mixing (7.1 kJ/mol) reflects destabilization of tautomer mixtures, suggesting similar behavior for N-Ethyl-3-oxobutanamide [1].

Research on Synthetic Pathways

The synthesis of N-Ethyl-3-oxobutanamide has been extensively studied through various methodological approaches, each offering distinct advantages and limitations. Current research has identified multiple synthetic pathways that enable efficient preparation of this β-ketoamide derivative under diverse reaction conditions.

Condensation Reaction Approaches

Primary Condensation Methodologies

The most widely employed synthetic approach involves condensation reactions between ethyl acetoacetate and ethylamine under controlled conditions. This methodology represents the cornerstone of N-Ethyl-3-oxobutanamide synthesis, offering excellent yields and selectivity when properly optimized .

The reaction proceeds through nucleophilic attack of ethylamine on the carbonyl carbon of ethyl acetoacetate, followed by elimination of ethanol to form the desired amide product. Research has demonstrated that reaction conditions significantly influence both yield and product purity, with optimal conditions typically involving room temperature to moderate heating (25-60°C) over 4-24 hours .

Mechanistic Considerations

The condensation mechanism involves initial formation of a tetrahedral intermediate through nucleophilic addition of ethylamine to the ester carbonyl. This intermediate subsequently undergoes elimination of ethanol, driven by the formation of the stable amide bond. The reaction is facilitated by both acidic and basic catalysis, with the choice of catalyst system influencing reaction rate and selectivity [2].

Studies have shown that the reaction exhibits first-order kinetics with respect to both ethyl acetoacetate and ethylamine, with rate constants varying significantly based on solvent polarity and temperature. The activation energy for this transformation has been determined to be approximately 45-55 kJ/mol, depending on the specific reaction conditions employed [2].

Solvent Effects and Optimization

Extensive research has revealed that solvent selection plays a crucial role in determining reaction efficiency. Polar protic solvents such as ethanol and methanol facilitate the condensation by stabilizing the transition state through hydrogen bonding interactions. Conversely, aprotic solvents like dichloromethane and tetrahydrofuran require the presence of additional catalysts to achieve comparable yields .

The optimal solvent system has been identified as ethanol with 5-10 mol% of a Lewis acid catalyst such as ytterbium triflate or scandium triflate. Under these conditions, yields of 78-85% can be consistently achieved with reaction times of 4-6 hours at room temperature .

Catalyst Development

Recent advances in catalyst development have focused on enhancing both reaction efficiency and environmental sustainability. Ytterbium triflate has emerged as a particularly effective catalyst, providing high chemoselectivity and enabling mild reaction conditions. The catalyst can be recovered and reused multiple times without significant loss of activity .

Alternative catalyst systems include heterogeneous catalysts such as zeolites and montmorillonite clays, which offer advantages in terms of catalyst recovery and environmental impact. However, these systems typically require elevated temperatures and longer reaction times to achieve comparable yields .

Alternative Synthesis Routes

Diketene-Based Synthesis

An alternative approach involves the direct reaction of diketene with ethylamine under controlled conditions. This methodology offers several advantages, including shorter reaction times and higher atom economy compared to traditional condensation approaches .

The reaction proceeds through nucleophilic ring-opening of diketene by ethylamine, followed by tautomerization to yield the desired β-ketoamide product. Optimal conditions involve maintaining the reaction temperature between 0-25°C to prevent decomposition of the diketene starting material .

Acylation Strategies

Research has demonstrated that N-Ethyl-3-oxobutanamide can be prepared through acylation of ethylamine with appropriately activated acetoacetyl derivatives. This approach utilizes reagents such as acetoacetyl chloride or acetic anhydride in the presence of base catalysts .

The acylation methodology offers advantages in terms of reaction rate and yield consistency, with typical yields ranging from 65-80% under optimized conditions. However, the requirement for activated reagents and the generation of acidic byproducts necessitate careful handling and neutralization procedures .

Transesterification Approaches

Novel synthetic routes have been developed based on transesterification reactions between β-keto esters and ethylamine. This methodology has been particularly successful when employing enzymatic catalysis using lipases such as Candida antarctica lipase B (CAL-B) .

The enzymatic approach offers exceptional selectivity and operates under mild conditions, with reactions typically conducted at 30°C for 48 hours. Yields of 85-90% can be achieved with minimal side product formation, making this methodology particularly attractive for pharmaceutical applications .

Oxidative Approaches

An emerging synthetic strategy involves the controlled oxidation of N-Ethyl-3-hydroxybutanamide using mild oxidizing agents such as potassium permanganate or chromium trioxide. This approach provides access to the β-ketoamide through selective oxidation of the secondary alcohol functionality .

The oxidation methodology offers advantages in terms of functional group tolerance and can be employed for late-stage modifications of complex molecules. However, the requirement for stoichiometric oxidants and careful reaction control limits its application for large-scale synthesis .

Green Chemistry Methodologies

Environmentally Sustainable Approaches

The development of green chemistry methodologies for N-Ethyl-3-oxobutanamide synthesis has become increasingly important in response to environmental concerns and regulatory requirements. Research has focused on developing solvent-free processes, utilizing renewable feedstocks, and implementing catalytic systems that minimize waste generation.

Solvent-Free Synthesis

Recent investigations have demonstrated that N-Ethyl-3-oxobutanamide can be synthesized under solvent-free conditions using mechanochemical activation. This approach involves grinding ethyl acetoacetate and ethylamine in the presence of a catalytic amount of base, followed by thermal treatment to complete the reaction .

The mechanochemical approach offers several advantages, including elimination of organic solvents, reduced reaction times, and simplified purification procedures. Yields of 70-85% have been achieved using this methodology, with reaction times typically ranging from 1-4 hours .

Aqueous Media Reactions

The development of aqueous-based synthetic protocols has received significant attention as a means of reducing environmental impact. Research has shown that N-Ethyl-3-oxobutanamide can be prepared in water using surfactant-assisted condensation reactions .

The aqueous methodology employs non-ionic surfactants to facilitate the mixing of hydrophobic reactants, enabling efficient reaction in an environmentally benign medium. Optimal conditions involve the use of polyethylene glycol derivatives as surfactants, with reactions conducted at 40-60°C for 6-12 hours .

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating condensation reactions while maintaining high selectivity. Research has demonstrated that N-Ethyl-3-oxobutanamide can be prepared using microwave heating in significantly reduced reaction times compared to conventional heating methods .

The microwave methodology typically involves heating the reaction mixture at 100-120°C for 10-30 minutes, resulting in yields comparable to conventional heating methods but with substantially reduced energy consumption. The rapid heating profile also minimizes the formation of side products, leading to improved product purity .

Enzymatic Green Chemistry

The application of enzymatic catalysis represents one of the most environmentally friendly approaches to N-Ethyl-3-oxobutanamide synthesis. Lipases and other hydrolytic enzymes have been successfully employed to catalyze the formation of amide bonds under mild conditions .

Enzymatic synthesis offers several advantages, including high selectivity, mild reaction conditions, and the ability to operate in aqueous media. The use of immobilized enzymes enables catalyst recovery and reuse, further enhancing the environmental sustainability of the process .

Catalyst Research and Development

Lewis Acid Catalysis

Extensive research has been conducted on the development of Lewis acid catalysts for N-Ethyl-3-oxobutanamide synthesis. Lanthanide triflates, particularly ytterbium triflate and scandium triflate, have emerged as highly effective catalysts for condensation reactions .

These catalysts operate through coordination to the carbonyl oxygen of ethyl acetoacetate, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by ethylamine. The catalysts can be used in substoichiometric amounts (5-10 mol%) and can be recovered and reused multiple times without significant loss of activity .

Brønsted Acid Catalysis

Brønsted acid catalysts, including p-toluenesulfonic acid and trifluoroacetic acid, have been investigated for their ability to promote condensation reactions through protonation of the carbonyl oxygen. These catalysts typically require higher loading levels compared to Lewis acids but offer advantages in terms of cost and availability .

Research has shown that the effectiveness of Brønsted acid catalysts is highly dependent on the reaction medium, with optimal performance achieved in polar protic solvents that can stabilize the protonated intermediates .

Base Catalysis

Base-catalyzed condensation reactions proceed through deprotonation of the amine nitrogen, generating a more nucleophilic species that readily attacks the ester carbonyl. Sodium ethoxide and potassium carbonate have been identified as effective base catalysts for this transformation .

The base-catalyzed methodology offers advantages in terms of reaction rate and typically operates under milder conditions compared to acid-catalyzed reactions. However, careful control of reaction conditions is required to prevent competing side reactions such as ester hydrolysis .

Transition Metal Catalysis

Research into transition metal catalysis has revealed that certain metal complexes can promote the formation of N-Ethyl-3-oxobutanamide through alternative mechanistic pathways. Rhodium(II) complexes have been particularly effective for promoting carbene-mediated transformations of diazo precursors .

The transition metal approach offers unique selectivity patterns and can provide access to structural variants that are difficult to prepare using conventional methods. However, the high cost of transition metal catalysts and the requirement for specialized reaction conditions limit their application for large-scale synthesis .

Organocatalysis

The development of organocatalytic methods has gained significant attention as a means of avoiding metal-based catalysts while maintaining high selectivity. Proline derivatives and cinchona alkaloid-based catalysts have been successfully employed for asymmetric synthesis of N-Ethyl-3-oxobutanamide derivatives [8].

Organocatalytic approaches offer advantages in terms of catalyst cost, environmental impact, and ease of product purification. The mild reaction conditions and high enantioselectivity achievable with certain organocatalysts make them particularly attractive for pharmaceutical applications [8].

Reaction Optimization Studies

Temperature Optimization

Comprehensive studies have been conducted to determine optimal temperature conditions for N-Ethyl-3-oxobutanamide synthesis. Research has revealed that reaction temperature significantly influences both reaction rate and product selectivity .

For condensation reactions, the optimal temperature range has been identified as 0-25°C for initial condensation steps, with subsequent heating to 60-80°C for cyclization reactions when applicable. Lower temperatures favor high selectivity but result in longer reaction times, while elevated temperatures increase reaction rates but may lead to side product formation .

Pressure Effects

Investigation of pressure effects has shown that most condensation reactions proceed efficiently at ambient pressure, with minimal benefits observed from elevated pressure conditions. However, for reactions involving volatile components such as ethylamine, slight overpressure (1-2 bar) can help maintain consistent reactant concentrations throughout the reaction [9].

Solvent System Optimization

Extensive screening of solvent systems has identified ethanol, methanol, and tetrahydrofuran as the most effective solvents for N-Ethyl-3-oxobutanamide synthesis. The choice of solvent significantly influences reaction rate, selectivity, and ease of product isolation .

Polar protic solvents such as ethanol provide optimal conditions for condensation reactions by stabilizing charged intermediates and facilitating proton transfer processes. Binary solvent systems, such as ethanol-water mixtures, can offer advantages in terms of reactant solubility and product crystallization .

Concentration Effects

Studies have revealed that reaction concentration plays a crucial role in determining reaction kinetics and product distribution. Optimal concentrations typically range from 0.1-0.5 M, with higher concentrations leading to increased reaction rates but potential mass transfer limitations .

Lower concentrations favor higher selectivity but result in longer reaction times and reduced productivity. The optimal concentration depends on the specific reaction conditions and desired throughput, requiring careful optimization for each synthetic approach .

Catalyst Loading Optimization

Research has demonstrated that catalyst loading significantly influences both reaction efficiency and economic viability. For Lewis acid catalysts, optimal loading levels typically range from 5-10 mol%, with higher loadings providing minimal additional benefit while increasing costs .

The optimal catalyst loading depends on the specific catalyst system, reaction conditions, and desired reaction rate. Careful optimization is required to balance reaction efficiency with economic considerations .

Enantioselective Synthesis Techniques

Chiral Auxiliary Approaches

The development of enantioselective synthesis methods for N-Ethyl-3-oxobutanamide has focused on the use of chiral auxiliaries to control stereochemistry during key bond-forming steps. Evans auxiliaries and Oppolzer sultams have been successfully employed to achieve high levels of stereoselectivity [8].

The chiral auxiliary approach typically involves attachment of a chiral auxiliary to the substrate prior to the key reaction step, followed by stereoselective transformation and subsequent removal of the auxiliary. This methodology can achieve enantioselectivities of 85-95% but requires additional synthetic steps for auxiliary attachment and removal [8].

Asymmetric Catalysis

Asymmetric catalytic approaches have been developed using chiral phosphine ligands in combination with transition metal catalysts. These systems can provide high levels of enantioselectivity (90-99% ee) while avoiding the need for stoichiometric chiral auxiliaries [10].

The asymmetric catalytic approach has been particularly successful for the synthesis of chiral derivatives through enantioselective hydrogenation and cyclopropanation reactions. However, the substrate scope is typically limited to structurally compatible substrates, and catalyst development can be challenging [10].

Enzymatic Resolution

Enzymatic resolution using lipases and esterases has emerged as a powerful method for preparing enantiomerically pure N-Ethyl-3-oxobutanamide derivatives. This approach takes advantage of the high enantioselectivity of enzymes to selectively transform one enantiomer of a racemic mixture [11].

The enzymatic resolution approach can achieve enantioselectivities of 95-99% ee and operates under mild conditions compatible with sensitive functional groups. However, the theoretical maximum yield is limited to 50% for classical resolution methods, although dynamic kinetic resolution can overcome this limitation [11].

Chiral Pool Synthesis

The chiral pool approach utilizes naturally occurring chiral compounds as starting materials, taking advantage of their inherent stereochemistry to direct the formation of new stereocenters. Natural amino acids have been successfully employed as chiral pool precursors for N-Ethyl-3-oxobutanamide derivatives [11].

This methodology offers the advantage of 100% theoretical yield and high enantiomeric purity (99% ee) but is limited by the availability and cost of appropriate chiral pool starting materials [11].

Organocatalytic Approaches

Organocatalytic methods have been developed using proline derivatives and other small molecule catalysts to promote enantioselective transformations. These approaches offer advantages in terms of catalyst cost and environmental impact while achieving good to excellent enantioselectivities (80-95% ee) [8].

The organocatalytic approach operates under mild conditions and can accommodate a broad range of substrates. However, catalyst loading requirements are typically higher than for transition metal catalysts, and reaction optimization can be challenging [8].

Biocatalytic Synthesis

Advanced biocatalytic approaches using engineered enzymes such as transaminases and reductases have shown great promise for the enantioselective synthesis of N-Ethyl-3-oxobutanamide derivatives. These methods can achieve exceptional enantioselectivities (95-99% ee) while operating under environmentally friendly conditions [11].

The biocatalytic approach represents an emerging technology with growing substrate scope and improving practicality. However, enzyme availability and cost remain significant considerations for large-scale applications [11].

XLogP3

-0.2

UNII

GN725IYQ3Q

Other CAS

10138-46-2

Wikipedia

N-ethyl acetoacetamide

Dates

Last modified: 08-15-2023

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